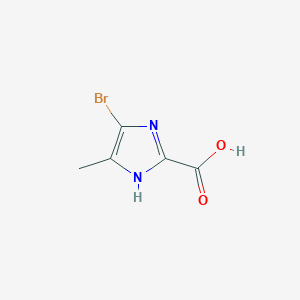

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid

Description

Structural Characterization of 4-Bromo-5-Methyl-1H-Imidazole-2-Carboxylic Acid

IUPAC Nomenclature and Molecular Formula Analysis

This compound is named systematically by prioritizing substituents on the parent imidazole ring. The numbering follows IUPAC rules, where the nitrogen atoms occupy positions 1 and 3. The substituents are assigned as follows:

- Position 2 : Carboxylic acid (-COOH) group.

- Position 4 : Bromine atom (-Br).

- Position 5 : Methyl group (-CH₃).

Molecular formula : $$ \text{C}5\text{H}5\text{BrN}2\text{O}2 $$

Molecular weight : 205.01 g/mol.

InChI code : KXFCZQLMGQRYFZ-UHFFFAOYSA-N.

Key structural features :

- A five-membered imidazole ring with two nitrogen atoms.

- Bromine at position 4, introducing electrophilic reactivity.

- Methyl group at position 5, influencing steric and electronic effects.

- Carboxylic acid at position 2, enabling hydrogen bonding and solubility in polar solvents.

Degrees of Unsaturation (DoU)

The molecular formula $$ \text{C}5\text{H}5\text{BrN}2\text{O}2 $$ yields:

$$

\text{DoU} = \frac{(2 \times 5 + 2 - 5 - 1 + 2)}{2} = 3

$$

This accounts for the imidazole ring (two double bonds) and the carboxylic acid (one double bond).

Crystallographic Studies and X-Ray Diffraction Patterns

Available data : No direct X-ray crystallographic studies for This compound were identified in the provided sources. However, analogous compounds (e.g., 5-methoxy-1H-indole-2-carboxylic acid ) exhibit crystalline structures stabilized by hydrogen bonding and π-π interactions.

Typical crystallographic features for imidazole derivatives :

Note : Further studies are required to determine the specific crystal packing of this compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR signatures (hypothetical, based on analogs):

13C NMR (hypothetical):

| Carbon Environment | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carboxylic acid (C=O) | 170–175 | Carbonyl group. |

| Imidazole C4 (C-Br) | 125–130 | Electrophilic carbon. |

| Methyl (C5-CH₃) | 20–25 | Electron-rich carbon. |

Infrared (IR) Spectroscopy Functional Group Analysis

Key IR peaks (hypothetical, based on analogs):

Note : The absence of -NH stretches confirms the 1H-imidazole tautomer.

Mass Spectrometric Fragmentation Patterns

Expected fragmentation (hypothetical):

| Fragment | m/z | Relative Abundance (%) | Structure |

|---|---|---|---|

| Molecular ion | 205.01 | 100 | $$ \text{C}5\text{H}5\text{BrN}2\text{O}2^+ $$ |

| Loss of COOH | 155.01 | 45 | $$ \text{C}4\text{H}4\text{BrN}_2^+ $$ (imidazole + Br + CH₃) |

| Loss of Br | 149.01 | 30 | $$ \text{C}5\text{H}5\text{N}2\text{O}2^+ $$ (methyl-imidazole-carboxylic acid) |

| Base peak | 82.01 | 80 | $$ \text{C}5\text{H}6\text{N}^+ $$ (fragmentation of imidazole ring) |

Isotopic pattern : The bromine atom ($$ ^{79}\text{Br} $$ and $$ ^{81}\text{Br} $$) creates a 1:1 ratio in the molecular ion peak.

Properties

IUPAC Name |

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFCZQLMGQRYFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 5-methyl-1H-imidazole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

Reduction Reactions: Lithium aluminum hydride in ether, borane in tetrahydrofuran (THF).

Major Products:

Substitution Reactions: Products include 4-azido-5-methyl-1H-imidazole-2-carboxylic acid, 4-thio-5-methyl-1H-imidazole-2-carboxylic acid, and 4-alkoxy-5-methyl-1H-imidazole-2-carboxylic acid.

Oxidation Reactions: Products include 4-bromo-5-formyl-1H-imidazole-2-carboxylic acid and 4-bromo-5-carboxy-1H-imidazole-2-carboxylic acid.

Reduction Reactions: Products include 4-bromo-5-methyl-1H-imidazole-2-methanol and 4-bromo-5-methyl-1H-imidazole-2-aldehyde.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

The compound serves as a key building block in organic synthesis, particularly for the development of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the formation of various derivatives with potentially enhanced properties. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research has demonstrated that 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid exhibits significant antimicrobial activity. Studies indicate that derivatives of imidazole compounds possess efficacy against both Gram-positive and Gram-negative bacteria. For instance, structural modifications have been shown to enhance antibacterial activity against resistant strains, highlighting its potential as a lead compound in antibiotic development .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. Preliminary results suggest that it may inhibit the growth of various fungal pathogens, making it a candidate for further exploration in antifungal drug development.

Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. For example, it was tested against various cancer cell lines, revealing that certain structural modifications could enhance cytotoxicity. This suggests potential therapeutic applications in oncology .

Medical Applications

Drug Development

The compound is being explored for its potential role in drug development, particularly as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a promising candidate for designing new therapeutic agents aimed at treating various diseases.

Industrial Applications

Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals, dyes, and pigments. Its unique chemical properties allow it to be incorporated into formulations that require specific functional characteristics.

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of imidazole derivatives similar to this compound. The research concluded that specific structural modifications significantly enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Activity

Another investigation evaluated various imidazole derivatives for their anticancer properties. The results indicated that modifications increased cytotoxicity against cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

5-Bromo-2-propyl-1H-imidazole-4-carboxylic Acid

- Molecular Formula : C₇H₉BrN₂O₂

- Substituents : Bromine (position 5), propyl (position 2), carboxylic acid (position 4) .

- Key Differences :

- The bromine at position 5 reduces steric hindrance compared to the target compound’s bromine at position 3.

- The propyl group (electron-donating) at position 2 may increase lipophilicity compared to the methyl group in the target compound.

- pKa : 1.26 (carboxylic acid), influenced by the electron-donating propyl group .

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid

Physicochemical Properties

*Estimated based on analogues in .

Key Observations:

- Methyl and propyl substituents affect solubility: the methyl group in the target compound may enhance water solubility compared to bulkier alkyl chains .

Biological Activity

4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C₇H₈BrN₂O₂, with a molecular weight of 232.06 g/mol. The compound features a bromine atom at the 4th position and a methyl group at the 5th position of the imidazole ring, contributing to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom and carboxylic acid group enhance its binding affinity, allowing it to modulate various biochemical pathways. This compound has been studied for its potential as an enzyme inhibitor and receptor modulator, which may lead to therapeutic applications in drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that derivatives of imidazole compounds, including this specific compound, showed effective inhibition against various bacterial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 10 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Antifungal Activity

In antifungal studies, the compound displayed promising results against pathogenic fungi. The mechanism appears to involve disruption of fungal cell wall synthesis, leading to cell death.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 15 |

| Cryptococcus neoformans | 20 |

This activity highlights the potential for this compound in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have shown that it inhibits cancer cell proliferation by inducing apoptosis in various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

These results indicate that the compound may act as a promising candidate for further development in cancer therapy .

Case Studies

- Study on Enzyme Inhibition : A recent investigation assessed the inhibitory effects of this compound on matrix metalloproteinase (MMP) enzymes involved in cancer metastasis. The compound showed a significant reduction in MMP activity, suggesting its role as an anti-metastatic agent .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited superior activity compared to standard antibiotics, making it a potential candidate for addressing antibiotic resistance issues.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves heterocyclization reactions. For example, refluxing precursors (e.g., substituted benzaldehydes) with sodium acetate in acetic acid can yield imidazole derivatives. Optimization includes adjusting reaction time (3–5 hours) and temperature (90°C) to enhance yield . Bromination at the 4-position may require controlled addition of brominating agents (e.g., NBS or Br₂) under inert conditions to avoid over-substitution. Post-synthesis, recrystallization from DMF/acetic acid mixtures improves purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin contact. Store in airtight containers at 2–8°C, protected from light and moisture. Waste should be segregated and disposed via certified hazardous waste services. Cross-contamination risks during weighing can be mitigated using disposable filter pipette tips and dedicated spatulas .

Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should be noted?

- Methodological Answer :

- IR Spectroscopy : A sharp band near 525 cm⁻¹ confirms bromine presence. The acid carbonyl (C=O) stretch appears at ~1700 cm⁻¹, and -OH (if hydrated) near 3400 cm⁻¹ .

- NMR : The methyl group (5-position) resonates as a singlet at ~2.5 ppm (¹H NMR). Bromine’s deshielding effect shifts the 4-position proton downfield .

- Mass Spectrometry : Molecular ion peaks should align with the molecular weight (C₅H₅BrN₂O₂: ~219.01 g/mol). Fragmentation patterns may include loss of CO₂ (44 amu) from the carboxylic acid group .

Advanced Research Questions

Q. How can potential synthesis by-products or impurities be identified and controlled?

- Methodological Answer : Impurities like unreacted intermediates or regioisomers can be detected via HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA). Compare retention times against reference standards. For example, process-related impurities in similar imidazoles are monitored using UV detection at 254 nm . Mass-directed purification (LC-MS) isolates by-products for structural elucidation via 2D NMR .

Q. What strategies improve regioselectivity during bromination in imidazole derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Directing groups (e.g., methyl at 5-position) can enhance bromination at the 4-position. Using Lewis acids (e.g., FeCl₃) as catalysts under mild conditions (0–5°C) minimizes side reactions. Computational modeling (DFT) predicts reactive sites by analyzing frontier molecular orbitals .

Q. How can computational methods predict reactivity and guide experimental design?

- Methodological Answer : Density Functional Theory (DFT) calculations assess charge distribution and HOMO-LUMO gaps to predict bromination sites. Molecular docking studies evaluate interactions with biological targets (e.g., enzymes), aiding in structural optimization. Software like Gaussian or Schrödinger Suite provides energy profiles for reaction pathways .

Q. What protocols ensure stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days. Buffered solutions (pH 3–9) reveal pH-sensitive functional groups (e.g., carboxylic acid deprotonation at pH >5). Lyophilization enhances long-term stability for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.